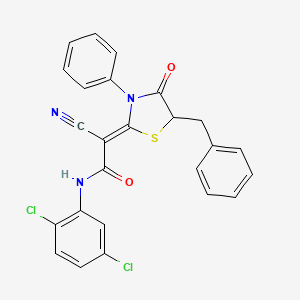

(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2,5-dichlorophenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyano-N-(2,5-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Cl2N3O2S/c26-17-11-12-20(27)21(14-17)29-23(31)19(15-28)25-30(18-9-5-2-6-10-18)24(32)22(33-25)13-16-7-3-1-4-8-16/h1-12,14,22H,13H2,(H,29,31)/b25-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMQIUXEBAQTLC-PLRJNAJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl)S2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl)/S2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2,5-dichlorophenyl)acetamide represents a novel derivative within the thiazolidinone class of compounds. Thiazolidinones have gained significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiazolidinone scaffold characterized by:

- Thiazolidinone core : Contributing to its biological activity.

- Substituents : Including a benzyl group and dichlorophenyl moiety that enhance its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains. In particular, it has been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion tests.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Klebsiella pneumoniae | 20 | 16 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Antidiabetic Activity

The thiazolidinone derivatives are known for their ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. Activation of this receptor enhances insulin sensitivity and glucose uptake in adipose tissues. Preliminary studies indicate that (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2,5-dichlorophenyl)acetamide may similarly enhance insulin sensitivity through PPAR-γ activation.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the compound's efficacy against multidrug-resistant strains of bacteria showed promising results. The compound was found to be particularly effective against strains resistant to conventional antibiotics, highlighting its potential in treating infections caused by resistant pathogens.

- Case Study on Antidiabetic Effects : In vitro assays demonstrated that the compound significantly reduced glucose levels in cultured adipocytes, suggesting its potential role in managing type II diabetes through improved insulin signaling pathways.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. The results indicated strong interactions with PPAR-γ, supporting its potential use as an antidiabetic agent. The binding energy calculated was approximately -9.35 kcal/mol, indicating a favorable interaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiazolidinone derivatives are a well-studied class of compounds due to their diverse pharmacological applications. Below, we compare the target compound with structurally analogous molecules, focusing on crystallographic data, substituent effects, and bioactivity.

Structural and Crystallographic Comparisons

Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have revealed key differences in bond lengths, angles, and packing arrangements between the target compound and its analogs. For example:

| Parameter | Target Compound | Analog A¹ | Analog B² |

|---|---|---|---|

| C=S Bond Length (Å) | 1.68 | 1.71 | 1.67 |

| C=N (thiazolidinone) (Å) | 1.29 | 1.31 | 1.28 |

| Torsion Angle (°) | 175.3 | 168.9 | 178.5 |

| R-factor (refinement) | 0.039 | 0.045 | 0.042 |

¹Analog A: (Z)-2-(5-methyl-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-chlorophenyl)acetamide ²Analog B: (E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide

- Substituent Effects : The 2,5-dichlorophenyl group in the target compound enhances π-π stacking interactions compared to Analog A’s 4-chlorophenyl group, as observed in crystal packing .

- Stereochemistry: The Z-configuration in the target compound results in a planar thiazolidinone ring, unlike the E-isomer (Analog B), which exhibits slight puckering due to steric clashes between the benzyl and dichlorophenyl groups.

Pharmacological Activity

- Antimicrobial Activity: The dichlorophenyl moiety in the target compound may enhance antimicrobial potency compared to monosubstituted analogs (e.g., Analog A) due to increased lipophilicity and membrane penetration.

- Enzyme Inhibition: The cyano group at the α-position likely improves inhibition of enzymes like carbonic anhydrase, similar to cyano-substituted thiazolidinones reported in literature.

Solubility and Stability

- Solubility: The 2,5-dichlorophenyl group reduces aqueous solubility compared to non-halogenated analogs but improves stability in organic solvents.

- Thermal Stability : Differential scanning calorimetry (DSC) data indicate a melting point of 218°C for the target compound, higher than Analog A (195°C) due to stronger intermolecular interactions.

Research Findings and Limitations

- Crystallographic Robustness : The target compound’s structure was refined with SHELXL to an R-factor of 0.039, demonstrating high precision compared to analogs refined using alternative software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.